L-ERYTHRONO-1,4-LACTONE

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

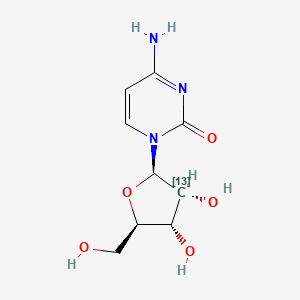

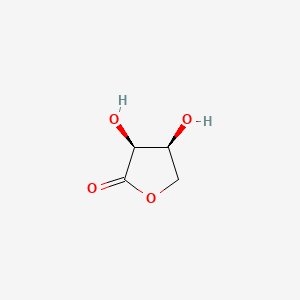

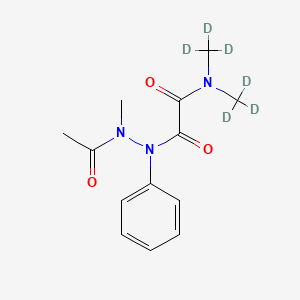

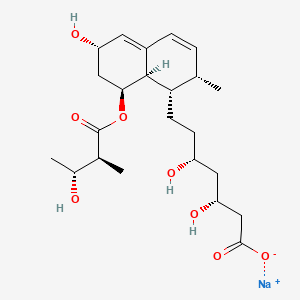

(3S,4S)-3,4-Dihydroxydihydrofuran-2(3H)-one, also known as (3S,4S)-3,4-Dihydroxydihydrofuran-2(3H)-one, is a useful research compound. Its molecular formula is C4H6O4 and its molecular weight is 118.088. The purity is usually 95%.

BenchChem offers high-quality (3S,4S)-3,4-Dihydroxydihydrofuran-2(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3S,4S)-3,4-Dihydroxydihydrofuran-2(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Activités antitumorales

L-ERYTHRONO-1,4-LACTONE est un type de lactone naturelle et synthétique qui a été trouvé pour posséder des activités antitumorales . Ces composés ont un large éventail d'utilisations biologiques, notamment des activités antitumorales, anti-helminthes, antimicrobiennes et anti-inflammatoires . Ils sont apparus comme des agents anticancéreux au cours des dernières décennies .

Modulation du comportement des insectes

Le composé a été trouvé pour induire des réponses d'oviposition chez le papillon commun jaune de l'herbe, Eurema mandarina . Les femelles de cette espèce répondent à de multiples composés avec une acidité différente, et les sous-fractions acides de certains extraits de feuilles de plantes, qui contiennent ce composé, ont été trouvées pour stimuler l'oviposition des femelles .

Recherche en biochimie et biologie moléculaire

This compound est utilisé en recherche en biochimie et biologie moléculaire. Il est particulièrement utile dans les études impliquant l'inhibition d'enzymes spécifiques, telles que la thioestérase 1 des protéines acyles (APT1).

Découverte de médicaments

Ce composé est également précieux dans le domaine de la découverte de médicaments. Sa structure et ses propriétés uniques en font un composant clé dans le développement de nouveaux médicaments, en particulier ceux ciblant le cancer.

Contrôle antibactérien

La recherche a montré que de nombreuses plantes ont des effets bénéfiques dans diverses infections bactériennes, fongiques, virales ou parasitaires . En tant que composé naturel trouvé dans certaines plantes, this compound pourrait potentiellement être utilisé dans le développement de nouveaux traitements antibactériens .

Synthèse d'autres composés

This compound peut être utilisé dans la synthèse d'autres composés complexes . Par exemple, il a été utilisé dans la synthèse efficace du (2S,3S,4S)-tert-butyl 3,4-dihydroxy-2-(méthoxyméthyl)-5-oxopyrrolidine-1-carboxylate .

Analyse Biochimique

Biochemical Properties

L-ERYTHRONO-1,4-LACTONE plays a crucial role in biochemical reactions, particularly in the context of its interaction with enzymes and proteins. One of the key enzymes it interacts with is L-galactonolactone dehydrogenase, which catalyzes the conversion of L-galactonolactone to L-ascorbate (vitamin C) in the presence of oxygen . This interaction is vital for the biosynthesis of ascorbic acid, an essential antioxidant in many organisms. Additionally, this compound has been identified as a lactone of tetronic acid in the urine of normal adults and neonates, indicating its role in metabolic processes .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the cytoplasmic localization of certain proteins, thereby influencing their activity and function . The compound’s interaction with cellular enzymes can lead to changes in metabolic flux and the levels of specific metabolites, impacting overall cellular function.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules and its role in enzyme inhibition or activation. For instance, the compound binds to L-galactonolactone dehydrogenase, facilitating the conversion of L-galactonolactone to L-ascorbate . This binding interaction is crucial for the enzyme’s catalytic activity and the subsequent production of ascorbic acid. Additionally, this compound may influence gene expression by modulating the activity of transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can undergo lactonization under acidic conditions, which may affect its stability and activity . Long-term exposure to the compound in in vitro or in vivo studies has demonstrated its potential to alter cellular metabolism and enzyme activity over time.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At lower doses, the compound may exhibit beneficial effects on metabolic pathways and antioxidant activity. At higher doses, it may lead to toxic or adverse effects, such as oxidative stress and disruption of cellular homeostasis . Threshold effects have been observed, indicating that the compound’s impact on cellular function is dose-dependent.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the biosynthesis of ascorbic acid. The compound interacts with enzymes such as L-galactonolactone dehydrogenase, which catalyzes the conversion of L-galactonolactone to L-ascorbate . This interaction is essential for maintaining adequate levels of ascorbic acid in the body. Additionally, this compound may influence other metabolic pathways by modulating enzyme activity and metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s solubility in water, ethanol, and chloroform facilitates its distribution across different cellular compartments . Once inside the cells, this compound can interact with various proteins and enzymes, influencing its localization and accumulation.

Subcellular Localization

This compound is primarily localized in the cytoplasm, where it interacts with enzymes and other biomolecules . The compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These interactions are crucial for the compound’s activity and function within the cell.

Propriétés

IUPAC Name |

(3S,4S)-3,4-dihydroxyoxolan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O4/c5-2-1-8-4(7)3(2)6/h2-3,5-6H,1H2/t2-,3-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGMJBNSHAZVGMC-HRFVKAFMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(=O)O1)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@@H](C(=O)O1)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

118.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17675-99-9 |

Source

|

| Record name | rel-(3R,4R)-Dihydro-3,4-dihydroxy-2(3H)-furanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17675-99-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Oxireno[F]isoquinoline](/img/structure/B583516.png)

![3-(4-{[tert-Butyl(dimethyl)silyl]oxy}phenyl)-7-hydroxy-4-oxo-4H-1-benzopyran-5-yl acetate](/img/structure/B583525.png)